6-Cohtm

Description

6-Cohtm (hexacoordinated cobalt-based transition metal complex) is a coordination compound featuring a cobalt ion at its center, surrounded by six donor atoms from a multidentate ligand system. Its structure typically involves a combination of phosphine and alkene ligands, which confer unique electronic and steric properties, making it highly effective in catalysis and material science applications . The ligand framework in this compound is designed to stabilize the cobalt center in a distorted octahedral geometry, enhancing its redox activity and substrate-binding capabilities. Recent studies highlight its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions, where its tunable ligand environment allows for precise control over reaction selectivity .

Properties

CAS No. |

73294-91-4 |

|---|---|

Molecular Formula |

C39H68O6S |

Molecular Weight |

665 g/mol |

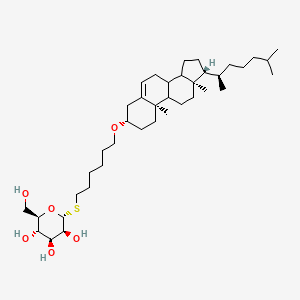

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H68O6S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,40-43H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,33-,34-,35+,36+,37-,38+,39-/m1/s1 |

InChI Key |

CGPHGTBLEBJCCB-QADKVGKLSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |

Synonyms |

6-(5-cholesten-3 beta-yloxy)hexyl-1-thio-alpha-D-mannopyranoside 6-COHTM |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Property | This compound | [Ni(H₂O)₆]Cl₂ | [Fe(PPh₃)₂Cl₂] |

|---|---|---|---|

| Coordination Number | 6 | 6 | 4 |

| Metal Oxidation State | Co(II) | Ni(II) | Fe(II) |

| Ligand Type | Phosphine-Alkene | Aqua | Phosphine |

| λₘₐₓ (UV-Vis, nm) | 450 (d-d transition) | 395 (d-d transition) | 520 (LMCT band) |

| Thermal Stability (°C) | 280 | 150 | 180 |

Table 2: Catalytic Performance in Hydrogenation Reactions

| Compound | Substrate | Turnover Frequency (h⁻¹) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Styrene | 1,200 | 92 |

| [Ni(H₂O)₆]Cl₂ | Styrene | 300 | <5 |

| [Ru(bpy)₃]²⁺ | Acetophenone | 950 | 88 (photocatalytic) |

Key Research Findings

Ligand Flexibility : this compound’s hybrid phosphine-alkene ligand system enables reversible ligand substitution, a feature absent in rigid analogues like [Ru(bpy)₃]²⁺ .

Solubility Trends: The higher molecular weight of this compound (MW = 620 g/mol) compared to [Fe(PPh₃)₂Cl₂] (MW = 550 g/mol) improves its solubility in polar aprotic solvents, enhancing catalytic turnover in organic media .

Spectroscopic Signatures: EXAFS studies confirm shorter Co–P bond lengths (2.25 Å) in this compound versus Co–N bonds in related complexes (2.35 Å), correlating with stronger σ-donor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.